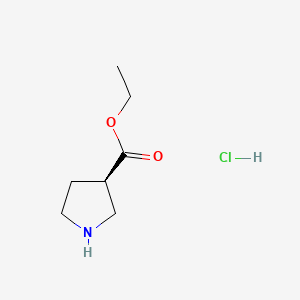

Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride

Description

The exact mass of the compound Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (3R)-pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYKCALHTPKNOI-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807350-90-8 | |

| Record name | ethyl (3R)-pyrrolidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Indispensable Role of Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride as a Chiral Synthon: A Technical Guide

Introduction: The Imperative of Chirality and the Primacy of the Pyrrolidine Scaffold

In the landscape of modern drug discovery and development, stereochemistry is not a mere detail but a paramount determinant of therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers necessitate the synthesis of enantiomerically pure compounds. This imperative has elevated the role of chiral synthons—well-defined, stereochemically pure molecules that serve as foundational building blocks for complex chiral targets.

Among the myriad of heterocyclic structures, the pyrrolidine ring holds a position of prominence. Its saturated, non-planar, sp³-hybridized nature provides an ideal three-dimensional framework for exploring pharmacophore space, a critical advantage over flat, aromatic systems. This scaffold is a cornerstone in a vast array of clinically significant drugs, from antiviral and anticancer agents to central nervous system (CNS) therapeutics.[1][2]

This guide focuses on a particularly valuable chiral building block: Ethyl (R)-3-pyrrolidinecarboxylate hydrochloride . We will explore its fundamental properties, synthesis, and its versatile application as a chiral synthon, providing researchers and drug development professionals with the technical insights required to leverage this molecule to its full potential.

Section 1: Physicochemical and Safety Profile

A thorough understanding of a synthon's physical properties is critical for its effective use in synthesis, informing choices regarding solvents, reaction conditions, and purification methods. Ethyl (R)-3-pyrrolidinecarboxylate hydrochloride is a stable, crystalline solid, a key advantage for storage and handling in a laboratory setting.

Key Properties

The hydrochloride salt form confers favorable solubility in polar protic solvents, a direct result of the protonated pyrrolidine nitrogen.[3] The high melting point of the (R)-enantiomer is indicative of its substantial thermal stability and high crystalline packing efficiency compared to its racemic counterpart.[3]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [3] |

| Molecular Weight | 179.65 g/mol | [3] |

| Appearance | Crystalline Solid | N/A |

| Melting Point | 230-270°C | [3] |

| Solubility | Partial solubility in aqueous systems | [3] |

Safety and Handling

According to its Globally Harmonized System (GHS) classification, this compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation.

Section 2: Synthesis of the Chiral Synthon

The availability of a chiral synthon in high enantiomeric purity is a prerequisite for its widespread use. Several synthetic routes to Ethyl (R)-3-pyrrolidinecarboxylate and its derivatives have been developed. A common and efficient approach begins with the asymmetric Michael addition to a carboxylate-substituted enone, establishing the chiral center early in the sequence.[5][6] Other methods start from readily available chiral precursors like aspartic acid or L-proline.[5][7]

The following diagram illustrates a conceptual synthetic pathway, highlighting the key transformations involved in producing a chiral pyrrolidine core.

Caption: Conceptual workflow for the synthesis of the target chiral synthon.

Section 3: Core Applications in Stereoselective Synthesis

Ethyl (R)-3-pyrrolidinecarboxylate hydrochloride is a bifunctional molecule, possessing a secondary amine and an ester group. This dual functionality is the key to its versatility. The secondary amine provides a nucleophilic handle for a wide range of modifications, while the ester can be hydrolyzed, reduced, or otherwise transformed. The first crucial step in most synthetic routes is the protection of the secondary amine, most commonly as its tert-butyloxycarbonyl (Boc) derivative. This prevents unwanted side reactions and activates the molecule for subsequent, selective transformations.

N-Boc Protection: The Gateway to Versatility

Protecting the pyrrolidine nitrogen with a Boc group is the standard entry point for utilizing this synthon. This reaction is typically high-yielding and straightforward, converting the hydrochloride salt into a stable, versatile intermediate that is soluble in a wide range of organic solvents.

Caption: Major synthetic routes starting from the N-Boc protected synthon.

Elaboration into Active Pharmaceutical Ingredients (APIs)

Once protected, the molecule can be elaborated in numerous ways:

-

N-Alkylation/Acylation: Following Boc deprotection, the liberated secondary amine can be functionalized via alkylation or acylation. This is a key step in the synthesis of various API classes, including certain CCR5 antagonists used as anti-HIV agents.[2][8]

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to the primary alcohol, providing another point for diversification.

Section 4: Case Study - Vildagliptin Synthesis

The utility of chiral pyrrolidine synthons is powerfully demonstrated in the synthesis of Vildagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes.[9] While the final API is a nitrile at the 2-position, related chiral pyrrolidine precursors are central to its synthesis. The synthesis of a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, often starts from L-proline, a closely related chiral pyrrolidine.[7][10][11] This intermediate is then coupled with 3-amino-1-adamantane alcohol to yield Vildagliptin.[12] This case underscores the importance of having a toolbox of enantiomerically pure pyrrolidine building blocks to construct complex drug molecules with high stereochemical fidelity.[7][9]

Section 5: Experimental Protocols - A Self-Validating System

Trustworthiness in synthetic chemistry is built on robust, reproducible protocols that include validation through characterization. Below is a representative protocol for the N-Boc protection of Ethyl (R)-3-pyrrolidinecarboxylate hydrochloride.

Protocol: Synthesis of 1-tert-butyl 3-ethyl (R)-pyrrolidine-1,3-dicarboxylate

This procedure outlines the protection of the secondary amine, a foundational step for further synthetic elaboration.

Materials:

-

Ethyl (R)-3-pyrrolidinecarboxylate hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend Ethyl (R)-3-pyrrolidinecarboxylate hydrochloride (1.0 eq) in dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to the stirred suspension. Allow the mixture to stir for 10-15 minutes to liberate the free base.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Validation: Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the isolated product, 1-tert-butyl 3-ethyl (R)-pyrrolidine-1,3-dicarboxylate, using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol is adapted from general procedures for N-Boc protection of amines.[13][14]

Conclusion and Future Outlook

Ethyl (R)-3-pyrrolidinecarboxylate hydrochloride is a testament to the power of chiral synthons in modern organic synthesis. Its defined stereochemistry, dual functionality, and chemical stability make it an exceptionally valuable building block. It provides a reliable and efficient entry point to a diverse range of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry. As drug design continues to demand greater three-dimensional complexity and precise stereochemical control, the importance of versatile synthons like this will only grow, enabling the rapid and efficient synthesis of the next generation of therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185582, ethyl (3R)-piperidine-3-carboxylate. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17595, N-ethyl-2-pyrrolidone. Retrieved from [Link]

- Bosch, J., Puig Serrano, J., Winter, S., & Soto, J. J. (2008). Process for preparing vildagliptin. U.S.

- Pawar, S. S., et al. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals.

- Tao, Y., et al. (n.d.). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry.

- Vara, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

-

ResearchGate. (n.d.). A facile method to synthesize vildagliptin. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119031450, 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

- Mohamadabad, P. H., Setamdideh, D., & Ghanbary, F. (2025). Synthesis of poly(itaconic acid) and its application for synthesis of pyrrolinones as a reusable homogeneous catalyst. Journal of the Serbian Chemical Society, 90(9), 1015-1025.

- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

- An efficient synthesis of Vildagliptin intermedi

- Google Patents. (n.d.). Process for the preparation of vildagliptin.

- Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4192972, Ethyl 1-Boc-3-pyrrolidinecarboxylate. Retrieved from [Link]

- Rotstein, D. M., et al. (2010). Novel hexahydropyrrolo[3,4-c]pyrrole CCR5 antagonists. PubMed.

- PubMed. (n.d.). CCR5 antagonists as anti-HIV-1 agents.

- PubMed Central. (n.d.).

- PubMed Central. (n.d.). Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening.

- PubMed Central. (n.d.). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

Sources

- 1. Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]

- 4. 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride | C7H14ClNO2 | CID 119031450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Novel hexahydropyrrolo[3,4-c]pyrrole CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20080167479A1 - Process for preparing vildagliptin - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. op.niscair.res.in [op.niscair.res.in]

- 12. WO2021116897A1 - Process for the preparation of vildagliptin - Google Patents [patents.google.com]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. beilstein-journals.org [beilstein-journals.org]

Technical Guide: Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride in Novel Ligand Synthesis

Part 1: Executive Summary & Stereochemical Rationale

In the landscape of modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional,

Why this specific isomer? The (R)-enantiomer offers a defined vector in 3D space.[1] Unlike the planar benzene rings common in early-generation drugs, the pyrrolidine ring puckers, allowing the C3-ester substituent to probe specific sub-pockets within a protein binding site. The hydrochloride salt form is the industry standard for stability, preventing the oxidative degradation and polymerization common to free secondary amines.

Core Utility:

-

Chiral Vectoring: Provides a rigid, chiral handle for probing stereoselective binding pockets.[1]

-

Orthogonal Functionalization: The secondary amine (

) and the ester (

Part 2: Critical Handling & The "Self-Validating" Free-Basing System

The Challenge: The HCl salt is stable and non-hygroscopic if stored correctly, but the free base is prone to oxidation and carbamate formation (upon exposure to atmospheric

Protocol A: In-Situ Neutralization (Recommended)

For reactions in non-aqueous media (DCM, DMF, THF).[1]

-

Suspension: Suspend Ethyl (R)-3-pyrrolidinecarboxylate HCl (1.0 eq) in the reaction solvent (e.g., anhydrous

). -

Scavenger Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 – 3.0 eq).[1]

-

Observation Check: The suspension should clarify as the organic-soluble free base is released and the DIPEA-HCl salt forms (often soluble or fine precipitate depending on solvent).[1]

-

-

Validation: Monitor by TLC (ensure spot migrates from baseline) before adding the electrophile.

Protocol B: Biphasic Schotten-Baumann (For Acylations)

For robust amide coupling or sulfonylation.[1]

-

Dissolve the HCl salt in a 1:1 mixture of

and Sat. -

Add the acid chloride/sulfonyl chloride dropwise to the vigorously stirred biphasic mixture.

-

Mechanism: The base stays in the aqueous layer, neutralizing HCl as it forms, while the reactive free amine stays in the organic layer, reacting with the electrophile. This prevents hydrolysis of the sensitive ester group.[3]

Part 3: Synthetic Workflows & Decision Logic

The utility of this scaffold lies in its bifunctionality. Below is the decision logic for synthesis.

Workflow Visualization (Graphviz)[1]

Figure 1: Strategic decision tree for orthogonal functionalization. Note the critical requirement to protect the amine if modifying the ester first to prevent polymerization.

Part 4: Detailed Experimental Protocols

Reductive Amination (N-Alkylation)

Target: Creation of tertiary amine "tails" for GPCR binding.[1]

Reagents:

-

Ethyl (R)-3-pyrrolidinecarboxylate HCl (1.0 eq)[1]

-

Aldehyde (1.1 eq)[1]

- (1.5 eq)[1]

-

DIPEA (1.0 eq - Critical for buffering)

-

DCE (1,2-Dichloroethane) or DCM[1]

Procedure:

-

Free-Basing In-Situ: In a flame-dried flask, suspend the pyrrolidine salt in DCE (0.1 M). Add DIPEA. Stir for 10 min at Room Temperature (RT).

-

Imine Formation: Add the aldehyde.[1][4][5] Stir for 30–60 minutes. Note: Use MS 4Å sieves if the aldehyde is unreactive.

-

Reduction: Cool to 0°C. Add

portion-wise. Allow to warm to RT overnight. -

Quench: Quench with Sat.

. Extract with DCM.[1] -

Data Check: The product should show a distinct mass shift (

) on LCMS.

Saponification (Ester Hydrolysis)

Target: Exposing the carboxylic acid for amide coupling.

Reagents:

Procedure:

-

Add LiOH dissolved in water dropwise.[1]

-

Critical Endpoint: Monitor by TLC. Disappearance of the ester spot is usually rapid (1–2 hours).[1]

-

Workup (The pH Trap): The amino-acid product is zwitterionic.[1]

-

Acidify carefully to pH ~4–5 with 1N HCl.[1]

-

If the product is hydrophobic, extract with EtOAc.

-

If hydrophilic, lyophilize the aqueous layer directly to obtain the crude salt for the next coupling step.

-

Part 5: Quantitative Data & Specifications

| Parameter | Specification | Relevance to Synthesis |

| Molecular Weight | 179.64 g/mol | Calculation of equivalents.[1] |

| Melting Point | 230–270°C (Dec.)[1] | High MP confirms (R)-isomer purity (racemate is lower).[1][6] |

| Solubility | Water, Methanol, DMSO | Use polar solvents for initial dissolution; DCM for reaction after neutralization. |

| Chirality | (R)-Enantiomer | Critical: Must be verified by Chiral HPLC if purchased from non-certified vendors. |

| Hygroscopicity | High | Store in desiccator.[1] Weigh quickly to prevent water uptake affecting stoichiometry.[1] |

Part 6: References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 185582, Ethyl (3R)-piperidine-3-carboxylate (Analogous structure handling). Retrieved January 28, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.).[1] Synthesis of Pyrrolidines: Reductive Amination Protocols. Retrieved January 28, 2026, from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Practical Guide. Retrieved January 28, 2026, from [Link]

Sources

- 1. Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | C16H20BrNO3 | CID 86678506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]

Methodological & Application

Application Note: N-Boc Protection of Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride

Introduction: The Strategic Importance of Boc Protection

In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the precise control of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its stability under a wide range of chemical conditions and its facile, clean removal under mild acidic conditions.[1][2][3] This orthogonality to many other protecting groups makes it an invaluable tool in multistep syntheses of complex molecules.[4]

The protection of Ethyl (R)-3-pyrrolidinecarboxylate as its N-Boc derivative is a critical step in the synthesis of numerous biologically active compounds. The pyrrolidine ring is a privileged scaffold in drug discovery, and its functionalization often requires the temporary masking of the secondary amine's nucleophilicity and basicity. This application note provides a detailed, field-proven protocol for the N-Boc protection of Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride, moving beyond a simple set of instructions to explain the fundamental principles and critical parameters that ensure a successful and reproducible outcome.

Reaction Overview

The protocol describes the reaction of Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a tertiary amine base, typically triethylamine (TEA), to yield the desired N-Boc protected product.

Overall Transformation: Starting Material: Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride Reagent: Di-tert-butyl dicarbonate (Boc₂O) Base: Triethylamine (TEA) Product: 1-(tert-butoxycarbonyl)-L-proline ethyl ester

Mechanism of N-Boc Protection: A Stepwise Rationale

The reaction proceeds via a well-established nucleophilic acylation mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions.

-

In-Situ Free Base Generation: The starting material is a hydrochloride salt. The secondary amine is protonated and therefore non-nucleophilic. Triethylamine (TEA), a non-nucleophilic organic base, is added to deprotonate the pyrrolidinium chloride, generating the free, nucleophilic secondary amine in situ.[5][6] The choice of TEA is strategic; it is basic enough to neutralize the hydrochloride salt but generally not reactive enough to cause unwanted side reactions like ester hydrolysis.

-

Nucleophilic Attack: The lone pair of the nitrogen atom on the free pyrrolidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) molecule.[2][7][8]

-

Tetrahedral Intermediate Formation & Collapse: This attack forms an unstable tetrahedral intermediate. The intermediate rapidly collapses, expelling a tert-butyl carbonate anion as a leaving group.[8][9]

-

Proton Transfer & Byproduct Decomposition: The positively charged nitrogen is neutralized. The tert-butyl carbonate leaving group is unstable and decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[8][9] The tert-butoxide is a strong base and will be protonated by any available acid source, including the triethylammonium hydrochloride formed in the initial step. The evolution of CO₂ gas is a thermodynamic driving force for the reaction.[7][9]

Diagram 1: Reaction Mechanism A visual representation of the N-Boc protection mechanism.

Caption: Figure 1: N-Boc Protection Mechanism

Experimental Protocol: A Self-Validating System

This protocol is designed for a 10 mmol scale but can be adjusted proportionally.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| Ethyl (R)-3-pyrrolidinecarboxylate HCl | C₇H₁₄ClNO₂ | 179.64 | 10.0 | 1.0 | 1.796 g |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 11.0 | 1.1 | 2.401 g |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 | 1.2 | 1.67 mL (d=0.726) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | HCl | - | - | - | ~30 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | NaHCO₃ | - | - | - | ~30 mL |

| Brine (Saturated NaCl Solution) | NaCl | - | - | - | ~30 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | - | - | - | ~5 g |

Step-by-Step Methodology

-

Reaction Setup (Time: ~15 mins)

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl (R)-3-pyrrolidinecarboxylate hydrochloride (1.796 g, 10.0 mmol).

-

Add dichloromethane (DCM, 50 mL) to the flask. Stir to form a suspension.

-

Cool the flask to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm upon base addition and to prevent potential side reactions.[10]

-

Slowly add triethylamine (1.67 mL, 12.0 mmol) dropwise to the stirred suspension over 5 minutes. The suspension should become clearer as the free amine is generated. Stir for an additional 10 minutes at 0 °C.

-

-

Boc Anhydride Addition (Time: ~5 mins)

-

In one portion, add di-tert-butyl dicarbonate (2.401 g, 11.0 mmol) to the reaction mixture.[10] A slight excess of Boc₂O ensures complete conversion of the starting material.

-

Rinse the weighing paper/funnel with a small amount of DCM (~2-3 mL) to ensure complete transfer.

-

-

Reaction Progression (Time: 4-6 hours)

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Mobile Phase: 30% Ethyl Acetate in Hexanes.

-

Visualization: Potassium permanganate stain.

-

The starting material (amine) will have a low Rf and will stick to the baseline, while the N-Boc product will have a higher Rf. The reaction is complete when the starting material spot is no longer visible.

-

-

-

Aqueous Work-up (Time: ~30 mins)

-

Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Causality Note: Each washing step is crucial. The acid wash removes the basic TEA. The bicarbonate wash removes any acidic impurities. The brine wash initiates the drying process.

-

-

Drying and Concentration (Time: ~20 mins)

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).[11][12] Swirl the flask until the MgSO₄ no longer clumps together, indicating the solution is dry.

-

Filter the mixture through a cotton plug or fluted filter paper into a clean, pre-weighed round-bottom flask.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.

-

-

Purification (Optional, if required)

-

If TLC analysis of the crude product shows significant impurities, purification by flash column chromatography on silica gel is recommended.[11]

-

A typical eluent system would be a gradient of 10% to 30% ethyl acetate in hexanes.

-

Diagram 2: Experimental Workflow A flowchart illustrating the key stages of the synthesis protocol.

Caption: Figure 2: Step-by-step experimental workflow.

Safety Precautions

-

Di-tert-butyl dicarbonate (Boc₂O): Irritant. Avoid contact with skin, eyes, and clothing. Handle in a well-ventilated fume hood.[13][14] It is combustible and moisture-sensitive.[14]

-

Triethylamine (TEA): Flammable liquid and vapor. Toxic if inhaled and corrosive. Causes severe skin burns and eye damage. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

-

General: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this procedure.

References

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Kotha, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry. (2021, September 1). Adding Boc Group Mechanism. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Proline Procedure. Retrieved from [Link]

-

Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

-

Chemistry Channel. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. YouTube. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

- Google Patents. (n.d.). CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.

-

PubChem. (n.d.). Ethyl 1-Boc-3-pyrrolidinecarboxylate. Retrieved from [Link]

-

Carl ROTH. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Cymanax. (n.d.). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

-

ResearchGate. (2017, October 20). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?. Retrieved from [Link]

-

Novachem. (n.d.). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. carlroth.com [carlroth.com]

- 14. peptide.com [peptide.com]

The Michael Addition with Ethyl (R)-3-Pyrrolidinecarboxylate Derivatives: A Comprehensive Guide to Asymmetric C-C Bond Formation

Introduction: The Strategic Importance of Chiral Pyrrolidines in Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, lending rigidity and chirality to molecular frameworks.[1] Ethyl (R)-3-Pyrrolidinecarboxylate and its derivatives have emerged as powerful synthons and precursors for organocatalysts that facilitate one of the most fundamental carbon-carbon bond-forming reactions: the asymmetric Michael addition.[2] This conjugate addition is a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of complex molecules that are pivotal in drug discovery and development.[3]

This guide provides an in-depth exploration of Michael addition reactions involving derivatives of Ethyl (R)-3-Pyrrolidinecarboxylate, offering a blend of mechanistic insights and detailed, field-proven protocols for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high yields and stereoselectivities.

Mechanistic Underpinnings: The Power of Enamine Catalysis

The catalytic prowess of pyrrolidine derivatives in Michael additions stems from their ability to readily form a nucleophilic enamine intermediate with a carbonyl compound (a ketone or aldehyde), the Michael donor.[4] This process, known as enamine catalysis, transiently activates the donor, priming it for attack on an electrophilic Michael acceptor, such as an α,β-unsaturated nitroolefin or maleimide.

The chirality of the pyrrolidine catalyst is crucial for stereocontrol. The rigid, five-membered ring structure creates a defined chiral environment around the enamine's double bond. This steric hindrance effectively shields one face of the enamine, compelling the Michael acceptor to approach from the less hindered face. This directed attack results in the formation of a new stereocenter with a high degree of enantioselectivity.[5] The subsequent hydrolysis of the resulting iminium ion regenerates the chiral catalyst and releases the Michael adduct, completing the catalytic cycle.

Caption: Enamine-based catalytic cycle for the Michael addition.

From Precursor to Catalyst: The Role of Ethyl (R)-3-Pyrrolidinecarboxylate

While Ethyl (R)-3-Pyrrolidinecarboxylate itself is not typically employed directly as a catalyst, it serves as a versatile chiral starting material for the synthesis of more elaborate and highly effective organocatalysts. The ester and the secondary amine functionalities provide convenient handles for chemical modification, allowing for the introduction of various substituents that can fine-tune the catalyst's steric and electronic properties, thereby enhancing its activity and selectivity.

A prominent example is the synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid. Although the direct synthesis from Ethyl (R)-3-Pyrrolidinecarboxylate is a multi-step process, the underlying principle involves leveraging the existing chiral backbone to construct a more substituted and often more rigid catalytic system.[6] The addition of substituents can enhance the steric shielding of the enamine intermediate, leading to improved stereochemical outcomes.

Application in Asymmetric Synthesis: Representative Protocols

The true measure of a synthetic methodology lies in its practical application. Below are detailed protocols for key Michael addition reactions utilizing pyrrolidine-based catalysts derived from the (R)-pyrrolidine-3-carboxylate scaffold.

Protocol 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This reaction is a benchmark for evaluating the efficacy of new organocatalysts for the synthesis of chiral γ-nitro ketones, which are valuable precursors to γ-amino acids and other biologically active compounds.[7]

Materials:

-

(3R,5R)-5-methylpyrrolidine-3-carboxylic acid (or a similar derivative as the catalyst)

-

Cyclohexanone (Michael Donor)

-

trans-β-Nitrostyrene (Michael Acceptor)

-

Toluene (or other suitable solvent; solvent-free conditions can also be effective)

-

Benzoic acid (optional co-catalyst)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Equipment:

-

Magnetic stirrer and stir bar

-

Reaction vial

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Column chromatography setup

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the (3R,5R)-5-methylpyrrolidine-3-carboxylic acid catalyst (0.02 mmol, 10 mol%).

-

Addition of Reactants: Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) and cyclohexanone (2.0 mmol, 10 equivalents).[2]

-

Co-catalyst and Solvent: If required, add a co-catalyst such as benzoic acid (0.02 mmol, 10 mol%). The reaction can be performed in a minimal amount of solvent (e.g., 0.5 mL of toluene) or under solvent-free conditions.[2]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material (trans-β-nitrostyrene) is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess cyclohexanone.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

-

Analysis: Combine the fractions containing the desired product and remove the solvent under reduced pressure. Determine the yield of the purified product. Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude reaction mixture and the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.[8][9]

Caption: Step-by-step experimental workflow.

Protocol 2: Asymmetric Michael Addition of Aldehydes to N-Substituted Maleimides

This protocol yields chiral succinimide derivatives, which are prevalent structural motifs in a wide range of biologically active compounds and pharmaceuticals.[10]

Materials:

-

Chiral pyrrolidine-based organocatalyst (e.g., a prolinamide derivative)

-

Isobutyraldehyde (or other α-branched aldehyde)

-

N-phenylmaleimide (or other N-substituted maleimide)

-

Water (as solvent)

-

Imidazole (optional additive)

Step-by-Step Procedure:

-

Reaction Setup: In a reaction vial, dissolve the N-substituted maleimide (0.5 mmol) and the chiral organocatalyst (0.005-0.05 mmol, 1-10 mol%) in water (1.0 mL).

-

Addition of Aldehyde: Add the aldehyde (1.0 mmol, 2 equivalents) to the solution.

-

Reaction Conditions: Stir the mixture vigorously at room temperature. The use of water as a solvent is not only environmentally benign but can also enhance reaction rates and selectivities.[11]

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate.

-

Purification and Analysis: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to afford the chiral succinimide adduct. Analyze for yield, dr, and ee as described in Protocol 1.

Data Presentation: A Survey of Substrate Scope and Performance

The efficacy of pyrrolidine-derived catalysts is demonstrated by their performance across a range of substrates. The following table summarizes representative results for the Michael addition of various ketones and aldehydes to nitroolefins and maleimides.

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Toluene | 24 | 95 | >99:1 | 99 | [5] |

| 2 | Acetone | trans-β-Nitrostyrene | 20 | Brine | 48 | 88 | - | 92 | [2] |

| 3 | Cyclopentanone | (E)-1-Nitro-3-phenylprop-1-ene | 10 | Solvent-free | 36 | 99 | 97:3 | 99 | [2] |

| 4 | Propanal | trans-β-Nitrostyrene | 10 | CH₂Cl₂ | 48 | 85 | 92:8 | 94 | [8] |

| 5 | Isobutyraldehyde | N-Phenylmaleimide | 1 | Water | 12 | >97 | - | 99 | [11] |

| 6 | Isobutyraldehyde | N-Benzylmaleimide | 1 | Water | 12 | 98 | - | 98 | [11] |

Data is representative and compiled from various sources on pyrrolidine-derived organocatalysts.

Conclusion: A Versatile Tool for Modern Drug Discovery

The asymmetric Michael addition, catalyzed by chiral pyrrolidine derivatives originating from precursors like Ethyl (R)-3-Pyrrolidinecarboxylate, stands as a testament to the power and elegance of organocatalysis. This methodology provides a reliable and highly stereoselective route to complex molecular architectures that are of paramount importance to the pharmaceutical industry. The operational simplicity, mild reaction conditions, and the ability to fine-tune catalyst structure make this a highly attractive and sustainable approach for the synthesis of new chemical entities. As the demand for enantiomerically pure compounds continues to grow, the applications of these versatile catalysts in the synthesis of novel therapeutics are poised to expand even further.

References

-

Organic & Biomolecular Chemistry. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry. [Link]

-

Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1299–1313. [Link]

-

Kim, D. W., et al. (2018). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 23(7), 1733. [Link]

-

Kamal, A., et al. (2014). Asymmetric Michael addition of ketones to nitroolefins: pyrrolidinyl-oxazole-carboxamides as new efficient organocatalysts. Organic & Biomolecular Chemistry, 12(40), 8008-8018. [Link]

-

Sun, H., et al. (2010). Theoretical Study on the Asymmetric Michael Addition of Cyclohexanone With Trans-Beta-Nitrostyrene Catalyzed by a Pyrrolidine-Type Chiral Ionic Liquid. Chirality, 22(9), 813-819. [Link]

-

ResearchGate. (2018). Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based benzoyl thiourea catalyst. [Link]

-

Albrecht, Ł., et al. (2021). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Organic Letters, 23(7), 2465–2470. [Link]

-

Chauhan, P., & Chimni, S. S. (2013). Asymmetric organocatalytic addition reactions of maleimides: a promising approach towards the synthesis of chiral succinimide derivatives. Chemical Society Reviews, 42(4), 1334-1347. [Link]

-

Kawazoe, S., et al. (2015). Asymmetric Michael addition of thiols to β-nitrostyrenes using a novel phenylpyrrolidine-based urea catalyst. Tetrahedron Letters, 56(2), 410-413. [Link]

-

List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research, 30(9), 1645-1665. [Link]

-

Gryko, D., & Lipiński, R. (2017). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 22(10), 1637. [Link]

-

Badorrey, R., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. [Link]

-

Chauhan, P., & Chimni, S. S. (2013). Asymmetric organocatalytic addition reactions of maleimides: a promising approach towards the synthesis of chiral succinimide derivatives. Chemical Society Reviews, 42(4), 1334-1347. [Link]

-

Szőllősi, G., et al. (2022). Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. Catalysis Science & Technology, 12(13), 4136-4148. [Link]

-

Pericàs, M. A., et al. (2007). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters, 9(22), 4443-4446. [Link]

-

Kumar, R., et al. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Nanoscale, 10(42), 19933-19943. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical study on the asymmetric Michael addition of cyclohexanone with trans-beta-nitrostyrene catalyzed by a pyrrolidine-type chiral ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric organocatalytic addition reactions of maleimides: a promising approach towards the synthesis of chiral succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of N-Acylated Pyrrolidine Derivatives

Welcome to the Technical Support Center for the purification of N-acylated pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of compounds. The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, making the efficient purification of its derivatives a critical step in many research and development pipelines.[1] This resource provides practical, field-proven insights into common purification challenges, offering troubleshooting guides and frequently asked questions to streamline your experimental workflows.

Section 1: Troubleshooting Guide - Navigating Common Purification Hurdles

This section addresses specific issues that you may encounter during the purification of N-acylated pyrrolidine derivatives in a question-and-answer format. The focus is on understanding the root cause of the problem and providing actionable solutions.

Question: My N-acylated pyrrolidine derivative is streaking on the silica gel TLC plate. What is causing this and how can I fix it?

Answer:

Streaking on a silica gel TLC plate is a common issue when dealing with amine-containing compounds like N-acylated pyrrolidines. The primary cause is often the interaction of the basic nitrogen atom of the pyrrolidine ring with the acidic silanol groups on the surface of the silica gel.[2][3] This strong interaction can lead to poor migration and tailing of the spot.

Causality and Solutions:

-

Acid-Base Interactions: The lone pair of electrons on the pyrrolidine nitrogen can be protonated by the acidic silica gel, causing the compound to "stick" to the stationary phase.

-

Overloading: Applying too much sample to the TLC plate can lead to a long streak as the stationary phase becomes saturated.

-

Solution: Reduce the concentration of your sample before spotting it on the TLC plate.

-

-

Compound Instability: In some cases, the compound itself may be unstable on silica gel, leading to decomposition and streaking.

-

Solution: To test for this, you can run a 2D TLC.[4] Spot your compound in one corner of a square TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a second solvent system. If the spot appears on the diagonal, your compound is stable. If new spots appear off the diagonal, it is decomposing. In such cases, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[4]

-

Question: After my N-acylation reaction, I have multiple spots on my TLC, making purification difficult. What are the likely impurities?

Answer:

The presence of multiple spots on a TLC after an N-acylation reaction is a frequent observation. Understanding the potential side-products and unreacted starting materials is key to developing an effective purification strategy.[2]

Common Impurities and Their Removal:

-

Unreacted Pyrrolidine: If the pyrrolidine starting material is not fully consumed, it will appear as a separate spot on the TLC. Being a basic compound, it can be removed with an acidic wash.

-

Purification Strategy: During the aqueous work-up, wash the organic layer with a dilute acid solution, such as 1M HCl.[2] This will protonate the unreacted pyrrolidine, making it water-soluble and effectively removing it from the organic phase.

-

-

Unreacted Acyl Chloride: Acyl chlorides are highly reactive and can persist if the reaction does not go to completion. They are also susceptible to hydrolysis.

-

Purification Strategy: Unreacted acyl chloride can be quenched by adding water or a mild aqueous base like sodium bicarbonate to the reaction mixture.[2] The resulting carboxylic acid can then be removed by washing the organic layer with a basic solution.

-

-

Hydrolyzed Acyl Chloride (Carboxylic Acid): Moisture in the reaction can lead to the hydrolysis of the acyl chloride, forming the corresponding carboxylic acid.

-

Purification Strategy: This acidic impurity can be easily removed by washing the organic layer with a saturated solution of sodium bicarbonate or another mild base.[2]

-

-

Triethylammonium Chloride: If triethylamine is used as a base in the acylation reaction, it will form triethylammonium chloride salt as a byproduct. This salt has low solubility in many organic solvents and may precipitate out or co-elute with your product.

Question: My N-acylated pyrrolidine derivative is very polar. What is the best way to purify it using chromatography?

Answer:

Purifying highly polar compounds by traditional normal-phase chromatography on silica gel can be challenging. However, there are several effective strategies to address this:

-

Reversed-Phase Chromatography: This is often the method of choice for polar compounds.

-

Stationary Phase: Use a C18 or other hydrophobic stationary phase.

-

Mobile Phase: A polar mobile phase, such as a gradient of water and acetonitrile or methanol, is typically used. Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape.[5]

-

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for separating polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.

-

Modified Normal-Phase Chromatography: If you must use silica gel, a highly polar mobile phase will be required.

-

Solvent Systems: Mixtures like dichloromethane/methanol/ammonia can be effective for eluting polar compounds from a silica column.

-

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of purifying N-acylated pyrrolidine derivatives.

Q1: How do I choose the right purification technique for my N-acylated pyrrolidine derivative?

A1: The optimal purification technique depends on the physical properties of your compound and the nature of the impurities. The following decision tree can serve as a guide:

Caption: A decision tree to guide the selection of an appropriate purification technique.

Q2: What are some good starting solvent systems for flash column chromatography of N-acylated pyrrolidines on silica gel?

A2: The polarity of N-acylated pyrrolidines can vary significantly based on the acyl group and other substituents. A good starting point is to use a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[6] For more polar derivatives, a system of dichloromethane and methanol is often effective.[6] It is crucial to first determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your desired compound to ensure good separation on the column.

| Polarity of N-acylated pyrrolidine | Recommended Solvent System (v/v) |

| Non-polar to moderately polar | Hexanes/Ethyl Acetate (e.g., 9:1 to 1:1) |

| Moderately polar to polar | Dichloromethane/Methanol (e.g., 99:1 to 9:1) |

| Basic compounds | Add 0.1-1% Triethylamine to the eluent |

Q3: How can I remove residual triethylamine from my final product?

A3: Residual triethylamine can be a persistent impurity. Here are a few methods for its removal:

-

Azeotropic Removal: Co-evaporation with a solvent like toluene under reduced pressure can be effective.

-

Acidic Wash: If your product is stable to acid, a dilute acid wash during work-up will convert triethylamine to its water-soluble salt.

-

Scavenger Resins: Use of an acidic scavenger resin can effectively sequester triethylamine. The resin can then be filtered off.

-

High Vacuum: Applying a high vacuum for an extended period can remove volatile triethylamine.

Q4: My N-acylated pyrrolidine is a racemate. How can I separate the enantiomers?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers.[7] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[7]

-

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are widely used and effective for a broad range of compounds.[8][9]

-

Mobile Phases: For normal-phase chiral HPLC, mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol) are common.[10] For reversed-phase applications, mixtures of water with acetonitrile or methanol are used, often with additives like acids or buffers to improve separation.[5]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification techniques.

Protocol for Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your specific compound.

1. Preparation of the Column:

- Select a column of appropriate size. A general rule of thumb is a silica gel to crude product ratio of 40:1 to 100:1 by weight for difficult separations.[3]

- Secure the column vertically and add a small layer of sand or a cotton plug at the bottom.

- Fill the column with the chosen non-polar solvent (e.g., hexanes).

- Prepare a slurry of silica gel in the same solvent and pour it into the column. Gently tap the column to ensure even packing and remove air bubbles.

- Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

- Equilibrate the column by running the starting eluent through it until the pack is stable.

2. Loading the Sample:

- Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (or Celite for very polar compounds) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

- Wet Loading: Dissolve the crude product in a minimal amount of the starting eluent and carefully pipette it onto the top of the column. This method is less ideal as it can lead to band broadening.

3. Elution and Fraction Collection:

- Carefully add the eluent to the top of the column.

- Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

- Collect fractions in an array of test tubes or flasks.

- Monitor the elution of your compound by TLC analysis of the collected fractions.

4. Isolation of the Product:

- Combine the fractions containing the pure product.

- Remove the solvent under reduced pressure using a rotary evaporator.

- Dry the purified product under high vacuum to remove any residual solvent.

Start [label="Crude Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

TLC [label="TLC Analysis to\nDetermine Eluent"];

ColumnPrep [label="Prepare Silica\nGel Column"];

SampleLoad [label="Load Sample\n(Dry or Wet)"];

Elution [label="Elute with Solvent\nGradient"];

FractionCollect [label="Collect Fractions"];

FractionTLC [label="TLC Analysis of\nFractions"];

Combine [label="Combine Pure\nFractions"];

Evaporate [label="Evaporate Solvent"];

End [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> TLC;

TLC -> ColumnPrep;

ColumnPrep -> SampleLoad;

SampleLoad -> Elution;

Elution -> FractionCollect;

FractionCollect -> FractionTLC;

FractionTLC -> Combine;

Combine -> Evaporate;

Evaporate -> End;

}

Caption: A typical workflow for purification by flash column chromatography.

Protocol for Recrystallization

Recrystallization is an excellent technique for purifying solid compounds.

1. Solvent Selection:

- The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

- Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water) to find a suitable one or a solvent pair.[11]

2. Dissolution:

- Place the crude solid in an Erlenmeyer flask.

- Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

- Continue adding small portions of the hot solvent until the solid is completely dissolved.

3. Hot Filtration (if necessary):

- If there are insoluble impurities, perform a hot gravity filtration to remove them.

4. Crystallization:

- Allow the hot, clear solution to cool slowly to room temperature.

- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Washing:

- Collect the crystals by vacuum filtration using a Büchner funnel.

- Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

6. Drying:

- Dry the crystals in a vacuum oven or by air drying to remove all traces of solvent. A purity of >99.7% can often be achieved after recrystallization.[12]

Section 4: Data Presentation

The following tables provide a summary of useful data for the purification of N-acylated pyrrolidine derivatives.

Table 1: Common Solvents for Recrystallization [11]

| Solvent/Solvent System | Comments |

| Ethanol | A versatile solvent for many moderately polar compounds. |

| Isopropanol | Similar to ethanol, often used for compounds with slightly lower polarity. |

| Ethyl Acetate/Hexanes | A good solvent pair for compounds of intermediate polarity. The ratio can be adjusted to optimize solubility. |

| Dichloromethane/Hexanes | Another useful solvent pair for a range of polarities. |

| Water | Suitable for highly polar or ionic N-acylated pyrrolidine derivatives. |

Table 2: Typical Chiral Stationary Phases (CSPs) for HPLC [8][9]

| CSP Name | Type | Common Applications |

| Chiralcel® OD-H | Polysaccharide-based (Cellulose tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds. |

| Chiralpak® AD | Polysaccharide-based (Amylose tris(3,5-dimethylphenylcarbamate)) | Effective for many aromatic and carbonyl-containing compounds. |

| Chirobiotic™ V | Macrocyclic glycopeptide (Vancomycin) | Useful for chiral acids, amines, and other polar compounds. |

References

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

-

Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

-

Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Chiral Technologies. Available at: [Link]

-

TLC troubleshooting. ChemBAM. Available at: [Link]

-

Tailing in TLC - can anyone help? ResearchGate. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Baxendale Group - Durham University. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. Available at: [Link]

-

(PDF) Chiral stationary phases for HPLC. ResearchGate. Available at: [Link]

-

(PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available at: [Link]

-

Stereoselective Synthesis of Pyrrolidines. Wiley-VCH. Available at: [Link]

-

Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. National Institutes of Health. Available at: [Link]

-

Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. National Institutes of Health. Available at: [Link]

-

Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

-

strategies in organic synthesis. Wipf Group - University of Pittsburgh. Available at: [Link]

-

Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. National Institutes of Health. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Institutes of Health. Available at: [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

-

Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]

-

4 Solvent Systems, Developing Chambers and Development. ResearchGate. Available at: [Link]

-

Acylated Gly-(2-cyano)pyrrolidines as inhibitors of fibroblast activation protein (FAP) and the issue of FAP/prolyl oligopeptidase (PREP)-selectivity. PubMed. Available at: [Link]

-

HPLC Troubleshooting Guide. Available at: [Link]

-

Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. Available at: [Link]

-

Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Organic Solution. Available at: [Link]

-

Synthesis of a New Chiral Pyrrolidine. Semantic Scholar. Available at: [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

-

Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate. Available at: [Link]

-

Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Institutes of Health. Available at: [Link]

-

Purification of azadirachtin via silica gel column chromatography. ResearchGate. Available at: [Link]

-

Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Chromatography [chem.rochester.edu]

- 5. chiraltech.com [chiraltech.com]

- 6. chemtips.wordpress.com [chemtips.wordpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Scaling Up Reactions with Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride. This guide is designed to provide in-depth, practical advice for scaling up reactions involving this versatile chiral building block. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate the challenges of moving from bench-scale synthesis to larger-scale production.

Section 1: Compound Profile & Handling FAQs

This section addresses fundamental questions about the properties and handling of Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride, which are critical for successful scale-up.

Q1: What are the key solubility characteristics of Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride for scale-up?

A1: Understanding the solubility profile is paramount for reaction setup, workup, and purification at scale. As a hydrochloride salt, its solubility is pH-dependent.

-

In its hydrochloride salt form (low pH): The compound is more soluble in polar protic solvents. In mixed aqueous-ethanol systems, lower pH values increase water solubility due to the protonated pyrrolidine nitrogen[1].

-

As the free base (higher pH): After neutralization, the free base is more soluble in a broader range of organic solvents. It dissolves readily in ethanol, acetone, and chlorinated solvents like dichloromethane and chloroform[1].

This pH-dependent solubility is a critical tool for extractive workups. You can switch between the aqueous and organic phases by adjusting the pH.

Table 1: Solubility Data for Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride and its Free Base

| Solvent Class | Solvent Example | Solubility of HCl Salt | Solubility of Free Base | Scale-Up Implication |

| Alcohols | Ethanol, Methanol | Good | Excellent | Good choice for reaction medium. |

| Chlorinated | Dichloromethane (DCM) | Limited | Good | Useful for extraction of the free base. |

| Ethers | Tetrahydrofuran (THF) | Limited | Moderate | Can be used as a reaction solvent, but solubility may be a limiting factor at low temperatures. |

| Aprotic Polar | Dimethylformamide (DMF) | Good | Excellent | Good for reactions requiring higher temperatures, but can be difficult to remove. |

| Water | Water | Good (pH-dependent)[1] | Poor | Crucial for extractive workup. |

Q2: How stable is Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride under typical process conditions?

A2: The (R)-enantiomer of ethyl pyrrolidine-3-carboxylate hydrochloride exhibits high thermal stability, with a melting point range of 230-270°C[1][2]. This indicates a stable crystalline lattice, which is advantageous for storage and handling at ambient temperatures (recommended storage at 2-8°C)[1]. The hydrochloride salt form enhances this stability compared to the free base by reducing volatility through ionic interactions[1]. However, prolonged exposure to strong bases will liberate the free base, which may be less stable over time.

Q3: What are the essential safety precautions when handling this compound at scale?

A3: While specific occupational exposure limits have not been established for this compound, it is crucial to handle it with care, following good industrial hygiene and safety practices[3][4].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields or a face shield, chemical-resistant gloves, and a lab coat[3][5].

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, especially when working with powders or volatile solvents[3].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous reactions[3].

-

Handling Large Quantities: When handling kilogram quantities, be mindful of static discharge. Ensure equipment is properly grounded, especially when transferring flammable solvents[4][6].

Section 2: Troubleshooting Common Scale-Up Reactions

This section provides a question-and-answer guide to troubleshoot specific issues that may arise during the scale-up of common reactions involving Ethyl (R)-3-Pyrrolidinecarboxylate Hydrochloride.

Q4: My N-acylation reaction is sluggish and gives low yields at a larger scale. What should I investigate?

A4: This is a common scale-up challenge. The issue often lies with incomplete liberation of the free base from the hydrochloride salt.

Causality: The secondary amine of the pyrrolidine is the nucleophile in N-acylation reactions. As the hydrochloride salt, this amine is protonated and non-nucleophilic. An external base is required to liberate the free amine in situ. At a larger scale, inefficient mixing can lead to localized pH imbalances, resulting in incomplete deprotonation and, consequently, a sluggish reaction.

Troubleshooting Protocol:

-

Choice of Base: Use at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For large-scale reactions, consider using a stronger, hindered base if starting material remains.

-

Order of Addition: Add the base to a suspension of the hydrochloride salt in your reaction solvent and stir for a period (e.g., 30-60 minutes) before adding the acylating agent. This ensures complete formation of the free base.

-

Solvent Selection: Ensure your solvent can adequately dissolve both the free base and the acylating agent. A solvent like dichloromethane or THF is often a good starting point[1].

-

Reaction Monitoring: Do not rely solely on TLC, which can be misleading at scale[7]. Use LC/MS or HPLC to accurately monitor the consumption of the starting material.

dot

Caption: Troubleshooting workflow for low-yield N-acylation reactions.

Q5: I am seeing significant side products in my reaction. How can I improve selectivity?

A5: Side product formation is often exacerbated at scale due to longer reaction times and potential temperature gradients.

-

Over-acylation: If your acylating agent is highly reactive (e.g., an acid chloride), you might see acylation at the ester, though this is less common. The primary cause is often reaction with impurities.

-

Epimerization: If your reaction conditions are harsh (strong base or high temperature), you risk epimerization at the chiral center, which can be a significant issue in pharmaceutical synthesis[8].

Mitigation Strategies:

-

Control Temperature: Maintain strict temperature control. Exotherms that are manageable at the 100 mg scale can become problematic at the 1 kg scale. Use a jacketed reactor with appropriate cooling.

-

Use a Coupling Agent: Instead of highly reactive acyl chlorides, consider using a carboxylic acid with a coupling agent like HATU or PyBOP. While more expensive, they offer milder reaction conditions and can reduce side product formation. However, be aware that purification from coupling agent byproducts can be challenging[9].

-

Inert Atmosphere: Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.

Section 3: Purification & Analysis at Scale

Purification is often the bottleneck in scaling up. Methods that work well on the bench may be impractical or inefficient for larger quantities.

Q6: Column chromatography is not feasible for my multi-kilogram batch. What are my options?

A6: Recrystallization and precipitation are the preferred methods for large-scale purification.

Protocol for Recrystallization/Precipitation:

-

Solvent Screen: Perform a small-scale solvent screen to identify a suitable system. You are looking for a solvent (or solvent mixture) in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Crude Product Isolation: After the reaction workup, concentrate the organic phase to obtain the crude product, which may be an oil[7].

-

Dissolution: Dissolve the crude product in a minimal amount of a good solvent at reflux.

-

Anti-Solvent Addition: While hot, slowly add an anti-solvent (in which the product is insoluble) until you see persistent cloudiness.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator. Slow cooling is key to obtaining pure crystals.

-

Isolation: Collect the solid by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

A common technique for pyrrolidine derivatives is to dissolve the crude material in a solvent like dichloromethane and then induce precipitation by adding an anti-solvent like hexanes[10].

dot

Caption: Decision workflow for purification at different scales.

Q7: How can I effectively use pH to my advantage during aqueous workup?

A7: The pH-dependent solubility of your compound is a powerful tool.

dot

Caption: Relationship between pH and phase separation during extraction.

Extraction Protocol:

-

Acidic Wash: After quenching the reaction, ensure the aqueous phase is acidic (pH ~2-4). Your product, as the hydrochloride salt, will remain in the aqueous layer. You can then wash with an organic solvent like ethyl acetate or MTBE to remove non-polar, non-basic impurities.

-

Basification and Extraction: Adjust the pH of the aqueous layer to basic (pH ~9-11) with a base like sodium carbonate or sodium hydroxide. This will deprotonate your compound, forming the free base.

-